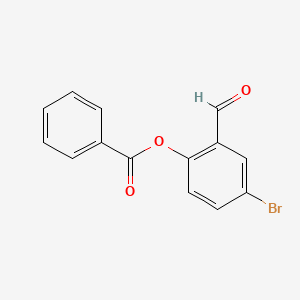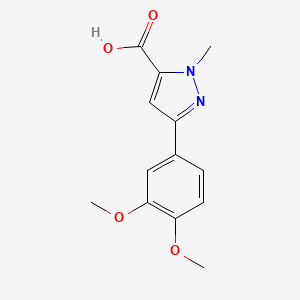
3-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a methyl group and a 3,4-dimethoxyphenyl group . The carboxylic acid group (-COOH) is a functional group often found in organic acids .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the 3,4-dimethoxyphenyl group, and the carboxylic acid group. The exact spatial arrangement of these groups would depend on the specific synthesis process and the stereochemistry of the starting materials .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is typically reactive and can participate in various reactions such as esterification and amide formation. The pyrazole ring and the 3,4-dimethoxyphenyl group may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic. The compound’s solubility would be influenced by the polar carboxylic acid group and the less polar 3,4-dimethoxyphenyl and pyrazole groups .Aplicaciones Científicas De Investigación
Annular Tautomerism and Structural Studies
The annular tautomerism of the curcuminoid NH-pyrazoles : This study investigates the structures of NH-pyrazoles through X-ray crystallography and NMR spectroscopy, focusing on compounds with a phenol residue or lacking OH groups. The research highlights the tautomerism in solution and solid-state, contributing to our understanding of molecular structures and behaviors in pyrazole compounds (Cornago et al., 2009).
Photophysical Properties and Solvent Interactions
Synthesis and photophysical properties of new pyrazolines with triphenyl and ester derivatives : The study synthesizes new pyrazoline derivatives, focusing on their absorption, fluorescence properties, and solute-solvent interactions. It offers insights into the effect of solvent structure and polarity on the photophysical properties of pyrazoline molecules (Şenol et al., 2020).
Crystal Structure Analysis
3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester : This research presents the synthesis and crystallographic analysis of pyrazol-3-ylpropionic acid and its methyl ester. It highlights the challenges in identifying regioisomers and the role of X-ray analysis in determining molecular structures (Kumarasinghe et al., 2009).
Chemical Reactions and Synthesis of Derivatives
Reactions of 4-benzoyl-1,5-diphenyl-1H -pyrazole-3- carboxylic acid chloride with various hydroxylamines and carbazates : This paper discusses the conversion of 1H-pyrazole-3-carboxylic acid into various derivatives, including carboxamides and carbohydrazides, providing valuable information on the synthesis and structural characterization of pyrazole compounds (Korkusuz & Yıldırım, 2010).
Safety and Hazards
Direcciones Futuras
The study of novel pyrazole derivatives is an active area of research in medicinal chemistry due to their diverse biological activities. Future research could explore the synthesis, characterization, and biological activity of “3-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid” and related compounds .
Propiedades
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-15-10(13(16)17)7-9(14-15)8-4-5-11(18-2)12(6-8)19-3/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYUTHSFDOYVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

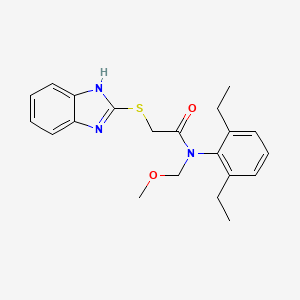
![4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B2630620.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2630622.png)

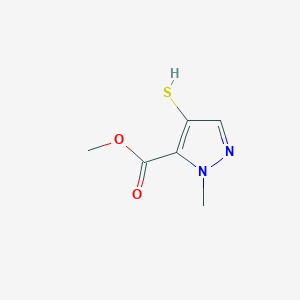

![N-(4-methylbenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2630626.png)
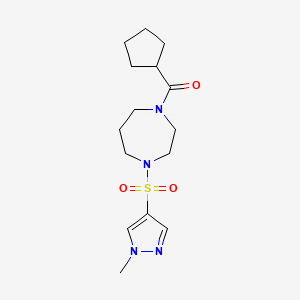

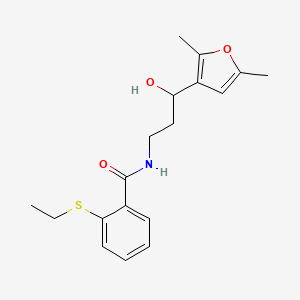
![4-[[2-[(3,3-Dimethyl-2H-1-benzofuran-5-yl)oxymethyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2630635.png)


